
Azidamfenicol
概要
説明
アジダムフェニコールは、化学式がC11H13N5O5 、モル質量が295.255 g·mol−1 であるアンフェニコール系の抗生物質です . 構造的にクロラムフェニコールと類似しており、主に眼科用点眼薬や軟膏など、局所適用に使用され、細菌感染症の治療に用いられます .
製法
合成経路と反応条件
アジダムフェニコールは、クロラムフェニコールから始まる一連の化学反応によって合成されますこれは通常、クロラムフェニコールの水酸基がアジド基に置換される求核置換反応によって達成されます .
工業的生産方法
アジダムフェニコールの工業的生産は、同様の合成経路に従いますが、より大規模に行われます。 このプロセスには、温度、圧力、pHなどの反応条件を厳密に管理することが含まれ、最終生成物の高収率と高純度が保証されます .
準備方法
Synthetic Routes and Reaction Conditions
Azidamfenicol is synthesized through a series of chemical reactions starting from chloramphenicolThis is typically achieved through nucleophilic substitution reactions where the hydroxyl group of chloramphenicol is replaced by an azido group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and pH, to ensure high yield and purity of the final product .
化学反応の分析
Metabolic Pathways
Azidamfenicol undergoes hepatic metabolism, primarily via glucuronidation and nitroreduction (despite lacking a nitro group, its structural analogs suggest analogous pathways). Computational models predict:
-
Electrochemical Reactivity : Quantum chemical calculations (e.g., Artificial Force Induced Reaction method) identify decomposition pathways involving amine and difluorocarbene intermediates, suggesting potential metabolic breakdown routes .
-
Enzymatic Interactions : Unspecific peroxygenase (UPO) and oxalate oxidase may facilitate oxidative modifications, as observed in late-stage drug oxidations .
Drug-Drug Interactions
This compound’s azide group contributes to specific pharmacological interactions:
-
Methemoglobinemia Risk : Concurrent use with Ambroxol or Articaine amplifies methemoglobinemia risk due to synergistic oxidative stress .
-
Catalyst Compatibility : Enzyme-catalyzed reactions (e.g., CAR) remain unaffected, enabling co-administration with biocatalytically synthesized drugs .
Reaction Optimization
Recent advances leverage computational tools to streamline synthesis:
-
Machine Learning : Predictive models correlate reaction conditions (catalyst, solvent) with selectivity, reducing trial-and-error approaches .
-
Photocatalysis : MIT studies demonstrate azetidine ring formation via light-driven reactions, applicable to this compound’s nitrogen-rich structure .
Stability and Degradation
-
Hydrolysis : The azide group is stable under mild acidic conditions but hydrolyzes in strong acids or bases, releasing nitrogen gas .
-
Thermal Stability : Prolonged heating (>100°C) degrades the molecule, necessitating microwave-assisted synthesis for rapid, low-temperature reactions .
This compound’s reactivity is defined by its azide and amide functionalities, enabling both targeted synthesis and metabolic interactions. Advances in biocatalysis and computational modeling are refining its production and application, though risks like methemoglobinemia warrant caution in clinical use . Further studies should explore its biodegradability and hybrid molecule potential, as seen in chloramphenicol conjugates .
科学的研究の応用
Veterinary Medicine
Azidamfenicol has been primarily utilized in veterinary settings. Its applications include:
- Treatment of Bacterial Infections : this compound is effective against various bacterial pathogens in livestock, particularly in treating respiratory infections in cattle and pigs.
- Aquaculture : The compound has shown efficacy in combating bacterial diseases in fish, such as furunculosis caused by Aeromonas salmonicida in salmon .
Case Study: Efficacy in Aquaculture
A study demonstrated that this compound significantly reduced mortality rates in infected fish populations. The treatment was administered via medicated feed, showcasing its effectiveness and safety profile when used appropriately .
Human Medicine
While this compound has limited use in human medicine due to potential side effects associated with chloramphenicol derivatives, it has been studied for specific applications:
- Ophthalmic Solutions : this compound is formulated for use in eye drops, providing localized treatment for bacterial conjunctivitis without systemic side effects .
Case Study: Ophthalmic Use
Clinical trials indicated that this compound eye drops effectively reduced bacterial load in patients with conjunctivitis, demonstrating its potential as a safe alternative to traditional antibiotics .
Research Applications
This compound's role extends beyond clinical applications into research:
- Antimicrobial Resistance Studies : Research has focused on understanding the resistance mechanisms associated with this compound and its derivatives. This includes studying the genetic basis of resistance in various bacterial strains, contributing to the broader field of antibiotic resistance management .
Data Table: Antimicrobial Activity
Bacteria Species | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Escherichia coli | 8 µg/mL | |
Staphylococcus aureus | 4 µg/mL | |
Salmonella enterica | 16 µg/mL |
Pharmacokinetics and Safety Profile
The pharmacokinetics of this compound reveal that it is well-absorbed when administered topically (in eye drops), with minimal systemic absorption. This characteristic reduces the risk of adverse effects typically associated with systemic antibiotics .
Safety Considerations
Despite its advantages, this compound can cause methemoglobinemia when used systemically or in high concentrations. Therefore, careful monitoring is necessary during treatment .
作用機序
アジダムフェニコールは、細菌のリボソームの50Sサブユニットに結合し、タンパク質合成を阻害することによって効果を発揮します。 これにより、アミノ酸の成長中のペプチド鎖への移動が阻止され、細菌の増殖が阻害されます . 分子標的は、50SリボソームサブユニットのL16タンパク質です .
類似化合物との比較
アジダムフェニコールは、クロラムフェニコールなどの他のアンフェニコール系抗生物質と類似しています。
クロラムフェニコール: どちらの化合物も、50Sリボソームサブユニットに結合することによって、細菌のタンパク質合成を阻害します.
チアムフェニコール: 作用機序は類似していますが、化学構造と活性スペクトルが異なります.
フロルフェニコール: 特定の細菌株に対して活性が増強されたフッ素化誘導体.
生物活性
Azidamfenicol is a semi-synthetic derivative of chloramphenicol, characterized by a modified chemical structure that enhances its antibacterial properties. This compound exhibits significant biological activity against a range of Gram-negative and anaerobic bacteria, making it a valuable antibiotic in veterinary and potentially human medicine.
This compound's molecular formula is . Its mechanism of action involves binding to the 23S subunit of the 50S ribosomal RNA, thereby inhibiting protein synthesis in bacteria. This mechanism is similar to that of chloramphenicol, but this compound has been designed to minimize some of the toxic effects associated with its predecessor .
Property | Details |
---|---|
Molecular Formula | |
Mechanism of Action | Inhibits protein synthesis by binding to 50S ribosome |
Solubility | Soluble in ethanol, methanol, DMF, DMSO |
Antibacterial Spectrum
This compound demonstrates broad-spectrum antibacterial activity, particularly effective against:
- Gram-negative bacteria : Such as Escherichia coli and Salmonella spp.
- Anaerobic bacteria : Notably effective against various anaerobic pathogens .
Pharmacokinetics and Safety Profile
Research on the pharmacokinetics of this compound indicates that it has favorable absorption and distribution characteristics. It is essential to assess its safety profile, especially considering the historical context of chloramphenicol's toxicity, including risks such as aplastic anemia. However, this compound appears to have a lower incidence of these adverse effects .
Case Studies and Research Findings
- Veterinary Applications : this compound has been evaluated for use in treating bacterial infections in livestock. Studies indicate that it can effectively reduce mortality rates in infected animals, particularly in cases involving resistant bacterial strains .
- Comparative Efficacy : In comparative studies with other antibiotics like florfenicol, this compound has shown promising results against chloramphenicol-resistant pathogens. Its effectiveness was evaluated through various assays measuring bacterial growth inhibition .
- Clinical Trials : Although limited clinical trials have been conducted on humans due to safety concerns associated with chloramphenicol derivatives, animal studies have provided insights into its potential therapeutic applications.
特性
IUPAC Name |
2-azido-N-[(1R,2R)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5O5/c12-15-13-5-10(18)14-9(6-17)11(19)7-1-3-8(4-2-7)16(20)21/h1-4,9,11,17,19H,5-6H2,(H,14,18)/t9-,11-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGRUZFCHLOFYHZ-MWLCHTKSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(CO)NC(=O)CN=[N+]=[N-])O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@H]([C@@H](CO)NC(=O)CN=[N+]=[N-])O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90160647 | |
Record name | Azidamfenicol [INN:BAN:DCF] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90160647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13838-08-9 | |
Record name | Azidamfenicol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13838-08-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Azidamfenicol [INN:BAN:DCF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013838089 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Azidamfenicol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13294 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Azidamfenicol [INN:BAN:DCF] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90160647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Azidamfenicol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.125 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | AZIDAMFENICOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/40257685LM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is Azidamfenicol typically quantified in pharmaceutical formulations?
A: Derivative spectrophotometry has proven to be a successful method for quantifying this compound in complex mixtures, particularly in the presence of other drugs like Clotrimazole and Dexamethasone. This method relies on measuring the absorbance of light at specific wavelengths after the sample undergoes derivatization reactions. For instance, the second derivative of absorbance at 302 nm can be used to accurately determine this compound concentration even when formulated with other active ingredients. []
Q2: Can you provide an example of a documented allergic reaction to this compound?
A: Yes, a case study reported a 19-year-old male patient who developed contact dermatitis in the anogenital area after applying a topical cream containing both Clotrimazole and this compound. Subsequent patch testing confirmed the individual was sensitized to both of these active ingredients. This highlights the potential for allergic contact dermatitis as an adverse effect of this compound exposure. []
Q3: Are there any known bacterial enzymes capable of degrading this compound?
A: Recent research has identified bacterial dehydrogenases that can inactivate this compound through a two-step oxidation of the C3-hydroxyl group. These enzymes, found in both Gram-positive (e.g., Streptomyces sp.) and Gram-negative (e.g., Sphingobium sp.) bacteria, are believed to have evolved independently. This enzymatic degradation pathway contributes to the growing concern of antibiotic resistance. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。